![molecular formula C7H7NS2 B2480209 2-(1-Isothiocyanatoethyl)thiophene CAS No. 1153971-59-5](/img/structure/B2480209.png)
2-(1-Isothiocyanatoethyl)thiophene
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Overview
Description
“2-(1-Isothiocyanatoethyl)thiophene” is a thiophene derivative. Thiophenes are a class of heterocyclic aromatic compounds based on a five-membered ring made up of one sulfur and four carbon atoms . The molecular formula of “2-(1-Isothiocyanatoethyl)thiophene” is C7H7NS2 .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “2-(1-Isothiocyanatoethyl)thiophene” consists of a thiophene ring with an isothiocyanatoethyl group attached. The average mass of the molecule is 169.267 Da .Chemical Reactions Analysis
Thiophene derivatives, including “2-(1-Isothiocyanatoethyl)thiophene”, can undergo various chemical reactions. For instance, the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization makes the tricyclic 2,3-disubstituted naphtho[2,1-b] thiophene-4,5-diones .Scientific Research Applications
Thiophene Synthesis Using Isothiocyanates
Thiophenes are essential heterocyclic compounds with applications in medicinal chemistry, pharmacology, agrochemistry, and materials science. They also serve as key materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. Notably, some drugs used for treating major depressive disorder, type 2 diabetes, and heart disease contain a thiophene moiety in their structures .
Recent Synthesis Strategies::- S,N-Ketene Acetal-Based Reactions : The reaction of pyridine-2,6-bis(3-oxopropanenitrile) with phenyl isothiocyanate and α-halo compounds produces polysubstituted thiophenes containing a 2,6-pyridine moiety. These synthesized compounds were screened for anticancer activity against human cancer cell lines, showing promising results .
- One-Pot Three-Component Reaction : By combining acetylacetone, aryl isothiocyanate, and 2-chloromethyl derivatives in the presence of K2CO3, researchers obtained thiophenes with suitable overall yields. These compounds exhibited antibacterial properties against Gram-negative microorganisms and moderate antifungal activity .
Organic Solar Cells and Materials
Thiophene’s stability, efficient π-conjugation, and versatile functionalization chemistry make it an excellent building block for organic solar cells and materials. Researchers have explored its use in enhancing charge transport and light absorption in photovoltaic devices .
Polymer Chemistry and Conductive Polymers
Thiophene-based polymers exhibit excellent electrical conductivity and can be used in conductive coatings, sensors, and flexible electronics. Researchers explore their synthesis and applications in various fields.
Mechanism of Action
Target of Action
2-(1-Isothiocyanatoethyl)thiophene is a derivative of thiophene, a five-membered ring compound containing one sulfur atom . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . .
Mode of Action
For example, suprofen, a 2-substituted thiophene, acts as a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it is likely that multiple pathways are affected . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Thiophene derivatives have been associated with a variety of biological effects, suggesting that 2-(1-isothiocyanatoethyl)thiophene may have similar effects .
Future Directions
Thiophene derivatives, including “2-(1-Isothiocyanatoethyl)thiophene”, have numerous applications in different research areas. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research could focus on exploring more about the synthesis, properties, and applications of “2-(1-Isothiocyanatoethyl)thiophene” and other thiophene derivatives.
properties
IUPAC Name |
2-(1-isothiocyanatoethyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS2/c1-6(8-5-9)7-3-2-4-10-7/h2-4,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNULICTWRLOKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Isothiocyanatoethyl)thiophene |
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